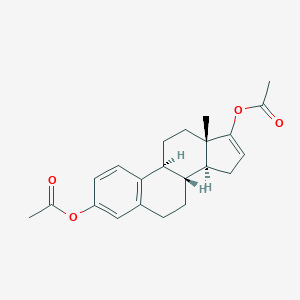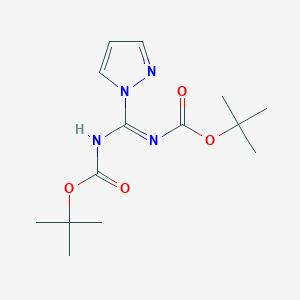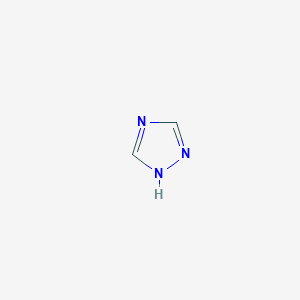
Estrone enol diacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of estrone derivatives, including estrone enol diacetate, often involves multi-step processes that allow for the stereoselective construction of steroidal rings. For example, one method includes a thermally induced electrocyclic ring opening followed by an exo-Diels–Alder cycloaddition, demonstrating the complexity and efficiency of modern synthetic strategies (Carreira & Gillespie, 2019). Another approach utilized Diels-Alder cycloaddition-cycloreversion as a key step, highlighting the diverse methodologies available for estrone synthesis (Takano, Moriya, & Ogasawara, 1992).
Molecular Structure Analysis
The molecular structure of estrone and its derivatives, including estrone enol diacetate, is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate these structures, providing insights into the stereochemistry and functional groups essential for their activity (Pattenden, Gonzalez, McCulloch, Walter, & Woodhead, 2004).
Chemical Reactions and Properties
Estrone derivatives undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of new estrone derivatives using excess oxalyl chloride shows the reactivity of estrone under different conditions, leading to the formation of chloro-oxo-acetic acid derivatives (Nahar, Sarker, Li, & Turner, 2004).
Physical Properties Analysis
The physical properties of estrone enol diacetate and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in different environments and for their formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in determining the biological activity and therapeutic potential of estrone derivatives. For example, modifications at specific positions on the estrone skeleton can significantly impact their inhibitory activity against certain enzymes, demonstrating the importance of chemical properties in drug design (Poirier, Chang, Azzi, Boivin, & Lin, 2006).
Wissenschaftliche Forschungsanwendungen
Clinical Medicine
Estrone sulfate (E1S) is considered a potential biomarker in clinical laboratory medicine. It may aid in risk stratification for breast cancer, endometrial cancer, and monitoring responses to hormonal therapy (Rezvanpour & Don-Wauchope, 2017).
Nutrition and Obesity
Estrone esters in food might contribute to high free hormone intakes in humans, potentially influencing the development of obesity. Elevated levels of estrone have been found in milk and dairy products, which could affect growth and energy expenditure (Remesar et al., 1999); (García-Peláez et al., 2004).
Neurology
Estrone demonstrates neuroprotective effects after brain injury, mediated by ERK signaling and brain-derived neurotrophic factor (BDNF) (Gatson et al., 2012).
Cancer Therapy
Estrone-anchored stealth liposomes have been developed for site-specific delivery of anticancer drugs like doxorubicin to breast tumors, showing effectiveness in retarding tumor growth with reduced side effects. Similarly, estrone-appended liposomes target cancerous cells that overexpress estrogen receptors, providing site-specific delivery of antineoplastic agents (Paliwal et al., 2010); (Rai et al., 2008).
Reproductive Health
EED has unique hormonal effects, producing uterine epithelium proliferation and acting as an estrogen antagonist, indicating implications for reproductive health (Elton & Nutting, 1961).
Environmental Studies
Methods for detecting estrone in water samples have been developed, which are crucial for monitoring environmental water samples. Photocatalysis has been effective in removing estrone from water and wastewater, highlighting its significance in environmental protection (Li et al., 2004); (Sánchez-Barbosa et al., 2019).
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNGUPMJAHAND-JBPLPALLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone enol diacetate | |
CAS RN |
20592-42-1 | |
| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)